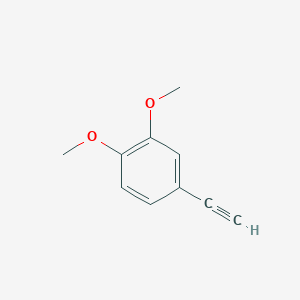

Methyl 6-methoxy-5-nitronicotinate

説明

Methyl 6-methoxy-5-nitronicotinate is a chemical compound that is related to a class of compounds known for their potential anticoccidial activity. While the provided papers do not directly discuss methyl 6-methoxy-5-nitronicotinate, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the chemical and physical properties of methyl 6-methoxy-5-nitronicotinate.

Synthesis Analysis

The synthesis of related nitronicotinamide compounds has been described in the literature. For instance, 5-nitronicotinamide and its analogues were synthesized from 5-bromonicotinoyl chloride, followed by treatment with ammonia and oxidation. The synthesis pathway involves intermediate compounds such as 2-chloro-3-cyano-5-nitropyridine and various substitutions to achieve the desired analogues . Although the exact synthesis of methyl 6-methoxy-5-nitronicotinate is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 6-methoxy-5-nitronicotinate has been determined using various analytical techniques such as X-ray diffraction (XRD), gas chromatography-mass spectrometry (GC-MS), elemental analysis, and nuclear magnetic resonance (NMR) spectroscopy . These techniques provide detailed information about the molecular geometry, electronic structure, and the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of methyl 6-methoxy-5-nitronicotinate. However, the synthesis of related compounds involves reactions such as nitration, chlorination, dechlorination, and condensation with other chemical entities . These reactions are crucial for introducing functional groups that may affect the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to methyl 6-methoxy-5-nitronicotinate can be inferred from their synthesis and molecular structure. For example, the crystal structure of a related compound, methyl 3,6-dideoxy-3-C-methoxycarbonyl-3-C-nitro-α-l-galacto-hexopyranoside, was determined to be orthorhombic with specific lattice parameters . These properties are important for understanding the compound's stability, solubility, and reactivity, which are essential for its potential application as an anticoccidial agent.

科学的研究の応用

Anticoccidial Activity

Methyl 6-methoxy-5-nitronicotinate and its analogues have been studied for their potential as anticoccidial agents. Research by Morisawa et al. (1977) found that certain nitronicotinamide compounds, closely related to Methyl 6-methoxy-5-nitronicotinate, showed significant activity against Eimeria tenella, a parasite causing coccidiosis in poultry. This study highlights the potential use of these compounds in veterinary medicine for the treatment of coccidiosis.

Directive Effects in Nitration Reactions

The compound has relevance in the study of nitration reactions. Heindel et al. (1969) investigated the effects of substituents like methyl and methoxy in directing the nitronium ion in nitration reactions of quinolines, which are structurally related to Methyl 6-methoxy-5-nitronicotinate. Their research, found in this study, provides valuable insights into the orientation effects in chemical synthesis involving nitro compounds.

Antitumor and Antimicrobial Properties

Compounds structurally similar to Methyl 6-methoxy-5-nitronicotinate have been isolated from marine endophytic fungi and shown to possess moderate antitumor and antimicrobial activities. The study by Xia et al. (2011) exemplifies the potential of these compounds in the development of new pharmaceutical agents.

Solid-State NMR Spectroscopy

The use of Methyl 6-methoxy-5-nitronicotinate analogues in the study of solid-state NMR spectroscopy has been documented. In research conducted by Heise et al. (1999), nitronylnitroxide radicals with methoxy substituents were investigated, providing insights into the electronic structure and spin distribution of these compounds.

Antibacterial, Antifungal, and Antialgal Properties

Research on nitronaphthalenes, which share functional groups with Methyl 6-methoxy-5-nitronicotinate, has shown significant antibacterial, antifungal, and antialgal properties. The work of Krohn et al. (2008) demonstrates the potential of these compounds in creating new treatments for various infections.

Safety and Hazards

特性

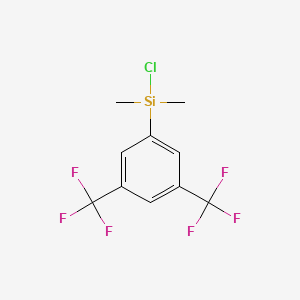

IUPAC Name |

methyl 6-methoxy-5-nitropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-14-7-6(10(12)13)3-5(4-9-7)8(11)15-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGHVJUGJZGYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

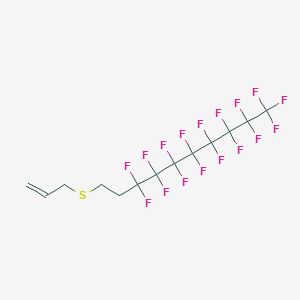

Canonical SMILES |

COC1=C(C=C(C=N1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372623 | |

| Record name | methyl 6-methoxy-5-nitronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-methoxy-5-nitronicotinate | |

CAS RN |

59237-49-9 | |

| Record name | methyl 6-methoxy-5-nitronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B1333816.png)

![[4-Bromo-2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1333824.png)

![2-[(2-Amino-3-hydroxypropanoyl)amino]pentanedioic acid](/img/structure/B1333838.png)